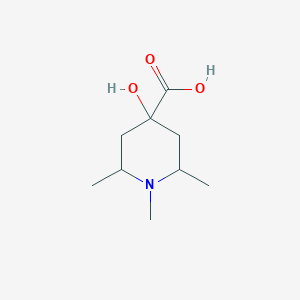![molecular formula C13H9Cl2N3O2S B11498235 2-[(3,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11498235.png)
2-[(3,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-Dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused imidazo[4,5-b]pyridine ring system, which is often associated with significant biological activity. The presence of the 3,4-dichlorophenyl group and the methanesulfonyl moiety further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine ring system. This can be achieved through the reaction of 2,3-diaminopyridine with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring of a 3,4-dichlorophenyl halide.
Attachment of the Methanesulfonyl Group: The final step involves the sulfonylation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-[(3,4-Dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another fused imidazo ring system with similar biological activity.
Imidazo[1,5-a]pyridine: Known for its therapeutic potential in central nervous system disorders.
Imidazo[1,2-a]pyridine: Used in the development of drugs for various medical conditions.
Uniqueness
2-[(3,4-Dichlorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine stands out due to the presence of the 3,4-dichlorophenyl group and the methanesulfonyl moiety, which confer unique chemical reactivity and potential biological activity. These structural features make it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C13H9Cl2N3O2S |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-3-8(6-10(9)15)7-21(19,20)13-17-11-2-1-5-16-12(11)18-13/h1-6H,7H2,(H,16,17,18) |
InChI Key |
FEJMSFOXWDOXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(4-fluorophenyl)-4,4-dimethyl-1,4,5,6-tetrahydroimidazo[4,5-e]indazol-2-yl]-N,N-dimethylaniline](/img/structure/B11498158.png)
![4-Methylcyclohexyl 4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B11498163.png)
![7-Methoxy-2-[(4-methylphenyl)sulfonyl]-4-nitro-1,2-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B11498174.png)
![N-{2-[(Adamantan-1-YL)carbamoyl]phenyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11498178.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11498183.png)
![N-(3'-acetyl-5-bromo-1-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B11498190.png)

![3-Pyridinecarbonitrile, 4,6-dimethyl-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-](/img/structure/B11498209.png)
![5-ethoxy-2-(2-methylprop-2-en-1-yl)-4-[6-methyl-3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11498212.png)
![7,7-dimethyl-5-oxo-2-(1H-pyrrol-1-yl)-4-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11498215.png)
![2-chloro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide](/img/structure/B11498227.png)

![(4Z)-3-phenyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11498233.png)

